molecular formula C21H22N4O2 B10998633 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide

Cat. No.: B10998633
M. Wt: 362.4 g/mol
InChI Key: JMQANFKLPUTGIU-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide is a heterocyclic compound featuring a benzimidazole core linked via an ethyl group to an indole-4-carboxamide scaffold. The benzimidazole moiety contributes to hydrogen bonding and π-π stacking interactions, while the indole system, substituted with a methoxyethyl group at the 1-position, enhances lipophilicity and metabolic stability. This structural framework is commonly explored in medicinal chemistry for targeting enzymes such as indoleamine 2,3-dioxygenase (IDO1) or kinases . The compound’s synthesis likely involves coupling reactions between activated carboxylic acid derivatives and amines, as seen in analogous indole-carboxamide syntheses (e.g., HATU-mediated amidation in ) .

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)indole-4-carboxamide

InChI

InChI=1S/C21H22N4O2/c1-27-14-13-25-12-10-15-16(5-4-8-19(15)25)21(26)22-11-9-20-23-17-6-2-3-7-18(17)24-20/h2-8,10,12H,9,11,13-14H2,1H3,(H,22,26)(H,23,24)

InChI Key

JMQANFKLPUTGIU-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)C(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Step 1: Start with .

    Step 2: Treat the obtained aldehyde with in at reflux temperature to yield .

Industrial Production:: The industrial-scale synthesis of Compound X involves optimization of these steps for efficiency and scalability.

Chemical Reactions Analysis

Compound X can undergo various reactions:

    Nucleophilic Aromatic Substitution (SNAr): The benzimidazole ring is susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: Reduction of the carbonyl group in the carboxamide can occur.

    Other Transformations: Depending on reaction conditions, it may participate in other reactions.

Common reagents include thionyl chloride, hydrazine, and various metal catalysts. Major products include derivatives of Compound X with altered functional groups.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Potential as an anticancer, antiviral, or anti-inflammatory agent.

    Chemistry: As a building block for more complex molecules.

    Industry: In the synthesis of novel materials.

Mechanism of Action

The precise mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents/Modifications Key Features Reference
Target Compound Benzimidazole + Indole-4-carboxamide - 2-Methoxyethyl at indole N1
- Benzimidazolylethyl at carboxamide
Dual heterocyclic system; potential for dual-target binding
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide () Benzimidazole + Indole-2-carboxamide - Indole-2-carboxamide
- Benzimidazole-methylbenzyl
Positional isomerism (indole-2 vs. 4-carboxamide) may alter target affinity
N-[2-(4-Methoxyphenyl)ethyl]-1H-indazole-3-carboxamide () Indazole-3-carboxamide - 4-Methoxyphenethyl Indazole vs. indole core; reduced aromaticity but improved metabolic stability
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide () Benzimidazole-5-carboxamide - 3,4-Dimethoxyphenyl
- 4-Methoxyphenyl
Bulkier aryl substituents; potential for enhanced selectivity
N-((1H-Indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline () Benzimidazole + Indole - Chloro-substituted benzimidazole
- Aniline linker
Electrophilic chloro group may influence reactivity or toxicity

Spectroscopic and Physicochemical Properties

  • FTIR/NMR : The target compound’s benzimidazole NH (~3200 cm⁻¹) and indole C=O (~1650 cm⁻¹) would align with trends in .
  • Water Solubility : The methoxyethyl group may improve solubility compared to ’s indazole derivative (2.7 µg/mL at pH 7.4), though experimental data are needed .

Biological Activity

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C21H22N4O2
Molecular Weight 362.4 g/mol
CAS Number 1574478-99-1
Structure Structure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzimidazole moiety is known for its ability to form hydrogen bonds and π-π interactions with target proteins, which can significantly influence their activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. The benzimidazole scaffold has been associated with various mechanisms of action against cancer cells, including:

  • Inhibition of cell proliferation : Compounds with similar structures have demonstrated significant inhibitory effects on the growth of various cancer cell lines.
  • Induction of apoptosis : The ability to trigger programmed cell death in cancer cells has been noted, making these compounds promising candidates for cancer therapy .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Research indicates that derivatives containing the benzimidazole nucleus show broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, compounds bearing similar structures have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition comparable to standard antibiotics .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. It may inhibit specific inflammatory pathways, making it a candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the indole and benzimidazole rings can lead to enhanced potency and selectivity. For example:

  • Substituents at the 4-position of the indole ring have been found to influence the binding affinity to target proteins.
  • The presence of electron-donating or withdrawing groups on the benzimidazole ring can modulate biological activity significantly .

Study 1: Anticancer Efficacy

A recent study investigated the efficacy of this compound in various cancer models. The results demonstrated a dose-dependent reduction in tumor size in xenograft models, indicating its potential as an anticancer agent.

Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, this compound was tested against a panel of bacterial strains. The results showed significant inhibition zones compared to control antibiotics, suggesting its utility as a broad-spectrum antimicrobial agent.

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